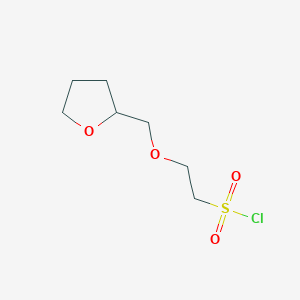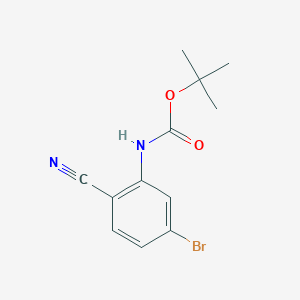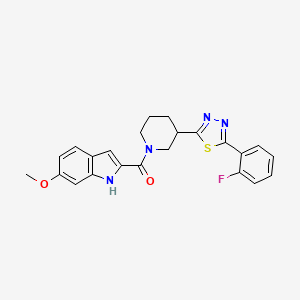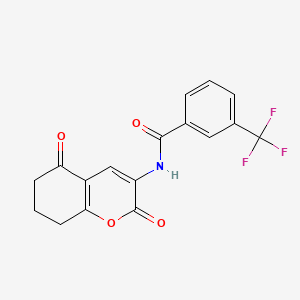![molecular formula C15H15F3N4O3 B2388519 (3-Methoxy-1-methylpyrazol-4-yl)-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methanone CAS No. 2380175-28-8](/img/structure/B2388519.png)
(3-Methoxy-1-methylpyrazol-4-yl)-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps:
Formation of the Pyrazole Ring: This usually starts with the cyclization of appropriate precursors under specific conditions to form the pyrazole core.
Methoxylation and Methylation: Introduction of the methoxy and methyl groups can be achieved via alkylation and methylation reactions.
Azetidinone Formation: Constructing the azetidinone ring often involves cyclization reactions with suitable precursors.
Coupling with Pyridine: The final step involves coupling the pyrazole and azetidinone rings with a pyridine derivative under catalytic conditions, typically using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods: In industrial settings, the production scale may require optimization of reaction conditions to enhance yield and purity, including:
Continuous Flow Synthesis: For better control over reaction parameters and scalability.
Advanced Catalysis: To improve reaction efficiency and selectivity.
化学反応の分析
Types of Reactions:
Oxidation: This compound can undergo oxidative transformations, especially at the methoxy and methylpyrazole moieties.
Reduction: Reduction reactions might target the ketone or pyrazole ring.
Substitution: Electrophilic and nucleophilic substitutions could occur primarily on the pyridine and pyrazole rings.
Common Reagents and Conditions:
Oxidation: Use of reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogenation using Pd/C.
Substitution: Halogenation or nitration under controlled conditions.
Major Products:
Oxidation Products: Various oxidized derivatives depending on the specific reaction site.
Reduction Products: Reduced forms of the compound, such as alcohols or amines.
Substitution Products: Halo- or nitro-substituted derivatives.
科学的研究の応用
Chemistry: This compound is utilized in the synthesis of more complex molecules and as a building block in organic chemistry. Biology: Investigated for its potential biological activities, including enzyme inhibition. Medicine: Explored for therapeutic potential, particularly in drug discovery for its structural attributes. Industry: Used in materials science for developing novel materials with specific properties.
作用機序
Molecular Targets and Pathways: The exact mechanism of action can be complex, involving interaction with specific enzymes or receptors in biological systems. The trifluoromethyl and pyrazole groups often play key roles in binding to molecular targets, influencing pathways related to enzyme activity, signal transduction, or cellular metabolism.
類似化合物との比較
Comparison with Other Compounds: Compared to other pyrazole and azetidinone derivatives, this compound's trifluoromethyl-pyridine and methanone functionalities provide unique chemical reactivity and biological activity. List of Similar Compounds:
1-Methylpyrazol-4-yl derivatives
Azetidinone derivatives with trifluoromethyl groups
Methoxy-pyridine compounds
Is there something specific about this compound you’re researching?
特性
IUPAC Name |
(3-methoxy-1-methylpyrazol-4-yl)-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N4O3/c1-21-8-11(13(20-21)24-2)14(23)22-6-10(7-22)25-9-3-4-19-12(5-9)15(16,17)18/h3-5,8,10H,6-7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LICONAMDBNCGOH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)N2CC(C2)OC3=CC(=NC=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(3-fluorophenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2388436.png)
![1-([2,2'-Bifuran]-5-ylmethyl)-3-benzhydrylurea](/img/structure/B2388437.png)
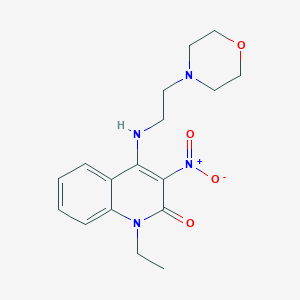
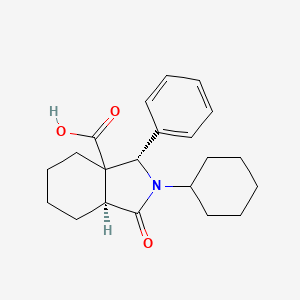
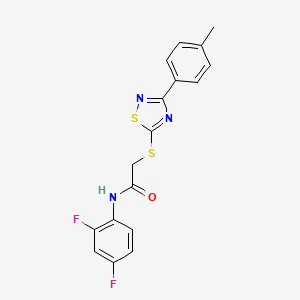
![4-(N-cyclohexyl-N-methylsulfamoyl)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2388443.png)
![2-Oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide](/img/structure/B2388444.png)
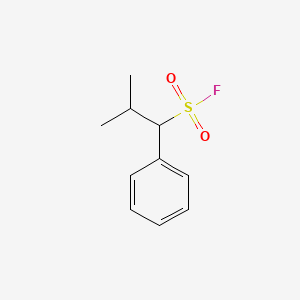

![3-(3,4-Dimethoxyphenyl)-5-[1-(4-fluorobenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2388450.png)
